molecular formula C10H12O4S B1346321 Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate CAS No. 898772-08-2

Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Cat. No. B1346321
M. Wt: 228.27 g/mol
InChI Key: FZZQFYUGWXVEBZ-UHFFFAOYSA-N
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Description

Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is a chemical compound with the CAS Number: 898772-32-2 . Its IUPAC name is ethyl 2- (5- (1,3-dioxolan-2-yl)-1H-1lambda3-thiophen-2-yl)-2-oxoacetate .


Molecular Structure Analysis

The molecular weight of Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is 257.29 . Its InChI Code is 1S/C11H13O5S/c1-2-14-10 (13)9 (12)7-3-4-8 (17-7)11-15-5-6-16-11/h3-4,11,17H,2,5-6H2,1H3 .

It should be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis Techniques and Derivative Formation

  • Synthesis and Reactivity : Research has demonstrated methods for synthesizing derivatives of 1,3-dioxolane, a core structure related to ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate. For instance, reactions involving formylfurancarboxylates with ethylene glycol have led to the creation of (1,3-dioxolan-2-yl)furancarboxylates, highlighting the chemical's versatility in forming stable and reactive intermediates for further chemical transformations (Pevzner, 2001).

  • Chemical Transformations and Applications : The compound's derivatives have found utility in synthesizing acyclic and cyclic C-nucleosides, suggesting its significance in nucleoside analog development. This is particularly relevant in medicinal chemistry, where such derivatives are critical for drug design and development (Belkadi & Othman, 2006).

Material Science and Polymer Research

  • Polymer and Material Science : Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate derivatives have been utilized in polymer research, leading to the development of materials with potential applications in biotechnology and materials science. For example, the synthesis of bifunctional couplers containing five- and six-membered ring carbonates demonstrates the compound's utility in creating novel polymeric materials with diverse functionalities (He, Keul, & Möller, 2011).

Electronic and Luminescent Material Development

  • Electronic and Semiconductor Applications : The compound and its derivatives have been explored for their electronic properties, contributing to the development of organic semiconductors. This research is crucial for advancing electronic materials, demonstrating the compound's role in the synthesis of materials with enhanced electronic and photonic properties (Yin et al., 2022).

Environmental Sensing and Fluorescence

  • Sensing Technologies : Research into coordination polymers constructed from derivatives of ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate has shown potential applications in environmental sensing, particularly for detecting nitroaromatics. This illustrates the compound's applicability in developing sensitive materials for environmental monitoring and safety applications (Gupta, Tomar, & Bharadwaj, 2017).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-2-12-9(11)7-3-4-8(15-7)10-13-5-6-14-10/h3-4,10H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZQFYUGWXVEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641884
Record name Ethyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

CAS RN

898772-08-2
Record name Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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